Acetamidine hydrochloride

Catalog No.
S602749
CAS No.
124-42-5
M.F
C2H7ClN2
M. Wt
94.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamidine hydrochloride

CAS Number

124-42-5

Product Name

Acetamidine hydrochloride

IUPAC Name

ethanimidamide;hydrochloride

Molecular Formula

C2H7ClN2

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H

InChI Key

WCQOBLXWLRDEQA-UHFFFAOYSA-N

SMILES

CC(=N)N.Cl

Synonyms

acetamidine, acetamidine hydrochloride, acetamidine monoacetate, acetamidine monohydrochloride, acetamidine sulfate (1:1), acetamidinium

Canonical SMILES

CC(=[NH2+])N.[Cl-]

Isomeric SMILES

CC(=N)[NH3+].[Cl-]

Use in Organic Synthesis

Acetamidine hydrochloride finds use as a building block in organic synthesis. Research has explored its application in creating various compounds. For instance, it has been employed in the preparation of decarboxyectoine, a molecule with potential implications in studies related to osmoprotection (). Additionally, research describes its role in the synthesis of ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate, a molecule belonging to the imidazolacetate class ().

Acetamidine hydrochloride is an organic compound represented by the formula CH₃C(NH)NH₂·HCl. It is classified as one of the simplest amidines and is typically encountered as a hygroscopic solid that forms colorless monoclinic crystals. This compound is soluble in water and alcohol, making it versatile for various chemical applications . Upon heating, acetamidine hydrochloride releases ammonium chloride; in aqueous solutions, it hydrolyzes to acetic acid and ammonia .

Acetamidine hydrochloride is notable for its reactivity with several organic compounds:

  • With β-dicarbonyls: It produces substituted pyrimidines.
  • With acetaldehydes: It forms substituted imidazoles.
  • With imidates: It yields substituted triazines.

These reactions highlight its utility in synthesizing nitrogen-bearing compounds, including important biological molecules like thiamine (vitamin B₁) and its derivatives .

Key Reactions

  • Hydrolysis:
    CH3C(NH)NH2HCl+2H2OCH3COOH+NH3+NH4Cl\text{CH}_3C(NH)NH_2·HCl+2\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{NH}_3+\text{NH}_4\text{Cl}
  • Reaction with strong base:
    CH3C(NH)NH2HCl+KOHCH3C(NH)NH2+KCl+H2O\text{CH}_3C(NH)NH_2·HCl+\text{KOH}\rightarrow \text{CH}_3C(NH)NH_2+\text{KCl}+\text{H}_2\text{O}

Acetamidine hydrochloride can be synthesized through a two-step process:

  • Pinner Reaction: Acetonitrile is reacted with ethanol and anhydrous hydrogen chloride to form acetimido ethyl ether hydrochloride.
    H3C C N+C2H5OH+HClH3C C NH HCl OC2H5\text{H}_3\text{C C N}+\text{C}_2\text{H}_5\text{OH}+\text{HCl}\rightarrow \text{H}_3\text{C C NH HCl OC}_2\text{H}_5
  • Ammoniation: The resulting imino ether salt is treated with excess ammonia in dry ethanol to yield acetamidine hydrochloride.
    H3C C NH HCl OC2H5+NH3H3C C NH NH2HCl+C2H5OH\text{H}_3\text{C C NH HCl OC}_2\text{H}_5+\text{NH}_3\rightarrow \text{H}_3\text{C C NH NH}_2·\text{HCl}+\text{C}_2\text{H}_5\text{OH}

This method requires careful control of moisture levels to prevent hydrolysis during synthesis .

Acetamidine hydrochloride serves as a precursor for synthesizing various nitrogen-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. Its ability to react with β-dicarbonyls and other substrates makes it valuable in the production of:

  • Pyrimidines: Important in nucleic acid synthesis.
  • Imidazoles: Found in many pharmaceuticals.
  • Triazines: Used in herbicides and fungicides .

Acetamidine hydrochloride shares structural similarities with other amidine derivatives. Here are some comparable compounds:

CompoundStructureUnique Features
Benzamidine hydrochlorideC₆H₆N₂·HClUsed in pharmaceutical applications; acts as a protease inhibitor.
GuanamidineC₃H₈N₄Known for its role as a nitric oxide synthase inhibitor.
ThioacetamidineC₄H₈N₂SContains sulfur; used in organic synthesis.

Acetamidine hydrochloride is unique due to its straightforward synthesis pathway and its role as a precursor for biologically significant compounds, distinguishing it from more complex amidine derivatives like benzamidine .

UNII

M2026K4JCF

Related CAS

143-37-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

124-42-5

General Manufacturing Information

Ethanimidamide, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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